molecular formula C20H17N5O3S2 B4803761 N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

Cat. No.: B4803761
M. Wt: 439.5 g/mol
InChI Key: AGSOMMRZLKRBBT-UHFFFAOYSA-N
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Description

N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinyl and benzothieno pyrimidinyl structure, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted analogs of the original compound.

Scientific Research Applications

N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE can be compared with other similar compounds, such as:

    Quinazolinyl derivatives: Known for their diverse biological activities.

    Benzothieno pyrimidinyl derivatives: Investigated for their potential therapeutic applications.

The uniqueness of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE lies in its combined structure, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c26-15(23-25-18(27)11-5-1-3-7-13(11)22-20(25)29)9-24-10-21-17-16(19(24)28)12-6-2-4-8-14(12)30-17/h1,3,5,7,10H,2,4,6,8-9H2,(H,22,29)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSOMMRZLKRBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NN4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 4
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 5
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Reactant of Route 6
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE

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